Ethyl-d5-amine hydrochloride
Overview
Description
Ethyl-d5-amine hydrochloride is a deuterated compound with the molecular formula C2D5NH2·HCl. It is a labeled version of ethylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5-amine hydrochloride can be synthesized through the deuteration of ethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of ethylamine with deuterium oxide (D2O) in the presence of a catalyst. The resulting ethyl-d5-amine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes typically use deuterium gas or deuterium oxide as the deuterium source. The reaction conditions are carefully controlled to ensure high isotopic purity and yield. The final product is purified through crystallization or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form ethyl-d5-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl-d5-amine.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Ethyl-d5-amine hydrochloride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of ethylamine into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl-d5-amine hydrochloride involves its incorporation into chemical or biological systems as a labeled compound. The deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within the system. This helps in understanding reaction pathways, metabolic processes, and the behavior of the compound under various conditions.
Comparison with Similar Compounds
Ethyl-d5-amine hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethylamine hydrochloride: The non-deuterated version of this compound.
Methyl-d3-amine hydrochloride: Another deuterated amine with a similar structure but different alkyl group.
Propyl-d7-amine hydrochloride: A deuterated amine with a longer alkyl chain.
The uniqueness of this compound lies in its specific isotopic labeling, which provides valuable insights in research applications where tracing and tracking of molecules are essential.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3,2D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDWHCCBGMXKG-LUIAAVAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583853 | |
Record name | (~2~H_5_)Ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-81-3 | |
Record name | (~2~H_5_)Ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284474-81-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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